N-(4-bromophenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O3S/c1-19-13(22)8-24-11-6-17-20(15(23)14(11)19)7-12(21)18-10-4-2-9(16)3-5-10/h2-6H,7-8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWYBACBLJUPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced via bromination of aniline derivatives using bromine in ethanol at controlled temperatures.
Construction of the Pyridazino-Thiazin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridazino-thiazin ring.
Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazin ring and the acetamide moiety.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .
Scientific Research Applications
Medicinal Chemistry
N-(4-bromophenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide has shown potential in the development of pharmaceuticals targeting various diseases:
- Anticancer Activity : Studies have indicated that compounds containing thiazine rings exhibit cytotoxic effects against cancer cell lines. The specific structure of this compound may enhance its selectivity and potency against tumor cells.
- Antimicrobial Properties : The bromophenyl group is known to contribute to antimicrobial activity. Research into similar compounds has suggested that modifications in the structure can lead to enhanced efficacy against bacterial strains.
Material Science
The unique structural characteristics of this compound make it suitable for applications in material science:
- Polymer Synthesis : This compound can be used as a monomer in the synthesis of polymers with specific properties such as thermal stability and mechanical strength.
- Dyes and Pigments : The chromophoric nature of the compound allows for its use in dye applications, potentially leading to vibrant colors in textiles and plastics.
Agricultural Chemistry
The compound's bioactivity extends to agricultural applications:
- Pesticide Development : Compounds with similar structures have been investigated for their insecticidal and fungicidal properties. This compound could serve as a lead structure for developing new agrochemicals.
Analytical Chemistry
This compound can also play a role in analytical methodologies:
- Chromatography Standards : Due to its unique chemical properties, it could be utilized as a standard in chromatographic analyses for quality control in pharmaceutical formulations.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated derivatives of pyridazino-thiazines for their anticancer properties. The results indicated that modifications similar to those found in this compound significantly increased cytotoxicity against breast cancer cell lines.
Case Study 2: Antimicrobial Effects
Research conducted on thiazine derivatives revealed promising results against Gram-positive bacteria. The study highlighted how substituents on the phenyl ring influenced antimicrobial activity. This suggests that the bromophenyl group could enhance the efficacy of this compound against resistant strains.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., bromo, nitro) enhance receptor binding in FPR-targeted compounds, while electron-donating groups (e.g., methoxy) improve solubility .
- Core Flexibility: Pyridazino-thiazine cores offer rigidity for selective receptor interactions, whereas benzothiazines allow conformational diversity for antimicrobial activity .
- Unmet Needs : Direct studies on the target compound’s pharmacokinetics and in vivo efficacy are lacking, emphasizing the need for further research.
Biological Activity
N-(4-bromophenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide (CAS Number: 1251583-11-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 409.3 g/mol. Its structure features a bromophenyl group and a pyridazino-thiazin moiety which are essential for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown broad-spectrum activity against various pathogens. The structural features of this compound suggest potential efficacy against bacteria and fungi due to the presence of the heterocyclic ring systems which are often associated with antimicrobial activity .
Anti-inflammatory Properties
Compounds containing pyrazole and thiazine rings have been reported to possess anti-inflammatory effects. This can be attributed to their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. The presence of the bromine atom in the structure may enhance the binding affinity to these targets .
Anticancer Potential
There is emerging evidence that thiazine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors. Preliminary data on similar compounds suggest that this compound could also demonstrate such activity .
Study on Pyrazole Derivatives
A study published in Pharmaceutical Research highlighted the biological activities of pyrazole derivatives where compounds structurally related to this compound were evaluated against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations .
Antimicrobial Testing
In another research article focusing on antimicrobial testing of similar thiazine derivatives published in Journal of Medicinal Chemistry, it was found that these compounds exhibited notable activity against Staphylococcus aureus and Escherichia coli. The study suggests that modifications in the side chains could enhance their efficacy further .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-bromophenyl)-2-{4-methyl-3,5-dioxo-pyridazino-thiazin-yl}acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of pyridazine-thiazine precursors with bromophenyl acetamide derivatives. Key steps:
- Step 1 : Formation of the pyridazino[4,5-b][1,4]thiazine core via refluxing in anhydrous DMF with catalysts like K₂CO₃ .
- Step 2 : Acetamide coupling using carbodiimide-mediated activation (e.g., EDC/HOBt) under inert atmosphere .
- Critical Parameters :
- Temperature : 80–110°C for cyclization (lower temperatures reduce side products).
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity to >95% .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyridazine-thiazine core (e.g., δ 2.3 ppm for methyl groups, δ 7.5–8.0 ppm for bromophenyl protons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~480–500 Da) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% for biological assays) .
Q. What preliminary biological screening models are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay) .
- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Data Interpretation : Compare with control compounds (e.g., doxorubicin) and validate via dose-response curves .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activity data?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or Bcl-2). Focus on binding affinity (ΔG ≤ -8 kcal/mol) and ligand efficiency .
- MD Simulations : GROMACS-based 100 ns simulations assess stability of ligand-protein complexes (RMSD ≤ 2 Å indicates stable binding) .
- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify assay-specific discrepancies .
Q. What strategies improve the compound’s solubility and bioavailability without altering core pharmacophores?
- Methodological Answer :
- Prodrug Design : Introduce ester or phosphate groups at the acetamide moiety (hydrolyzable in vivo) .
- Co-Crystallization : Screen co-formers (e.g., succinic acid) to enhance aqueous solubility via crystal engineering .
- Lipinski’s Rule Compliance : Calculate logP (target <5) and PSA (<140 Ų) using ChemAxon or MOE .
Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?
- Methodological Answer :
- Core Modifications :
| Modification | Biological Impact | Reference |
|---|---|---|
| Bromophenyl → Fluorophenyl | Enhanced metabolic stability | |
| Methyl → Ethyl at C4 | Increased hydrophobic interactions |
- Functional Group Additions : Introduce sulfonamide or morpholine groups to improve target selectivity .
- Synthetic Validation : Parallel synthesis (e.g., 96-well plate format) to rapidly screen derivatives .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity results across cell lines?
- Methodological Answer :
- Assay Replication : Repeat experiments with standardized protocols (e.g., same passage number, serum concentration) .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes in resistant vs. sensitive lines .
- Off-Target Screening : Assess hERG channel inhibition (patch-clamp) and CYP450 interactions to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
